molecular formula C8H16 B12794774 (1s,2s)-1,2-Dimethylcyclohexane CAS No. 203319-66-8

(1s,2s)-1,2-Dimethylcyclohexane

Cat. No.: B12794774
CAS No.: 203319-66-8
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-YUMQZZPRSA-N
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Description

(1s,2s)-1,2-Dimethylcyclohexane is an organic compound with the molecular formula C8H16 It is a stereoisomer of dimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s)-1,2-Dimethylcyclohexane typically involves the hydrogenation of 1,2-dimethylcyclohexene. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the (1s,2s) stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, separation techniques such as distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1s,2s)-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine under UV light.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of UV light.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1s,2s)-1,2-Dimethylcyclohexane is used as a model compound to study stereochemical effects in various reactions. Its unique stereochemistry makes it valuable for understanding reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

While specific biological applications of this compound are limited, its derivatives may have potential uses in medicinal chemistry. The compound’s structure can serve as a scaffold for designing new drugs with specific stereochemical requirements.

Industry

In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1s,2s)-1,2-Dimethylcyclohexane in chemical reactions involves its interaction with reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the reaction pathway and the nature of the products formed. For example, in substitution reactions, the spatial arrangement of the methyl groups can influence the regioselectivity and stereoselectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (1r,2r)-1,2-Dimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.

    1,3-Dimethylcyclohexane: A positional isomer with methyl groups on different carbon atoms.

    1,4-Dimethylcyclohexane: Another positional isomer with methyl groups on opposite carbon atoms.

Uniqueness

The uniqueness of (1s,2s)-1,2-Dimethylcyclohexane lies in its specific stereochemistry, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying stereochemical effects and developing new synthetic strategies.

Properties

CAS No.

203319-66-8

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

KVZJLSYJROEPSQ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1C

Canonical SMILES

CC1CCCCC1C

Origin of Product

United States

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